molecular formula C17H15Cl2N5O3 B13963579 Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]- CAS No. 62331-46-8

Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-

Cat. No.: B13963579
CAS No.: 62331-46-8
M. Wt: 408.2 g/mol
InChI Key: PAEXBWVMHCSRCV-UHFFFAOYSA-N
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Description

Properties

CAS No.

62331-46-8

Molecular Formula

C17H15Cl2N5O3

Molecular Weight

408.2 g/mol

IUPAC Name

3-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]propanenitrile

InChI

InChI=1S/C17H15Cl2N5O3/c18-15-10-14(24(26)27)11-16(19)17(15)22-21-12-2-4-13(5-3-12)23(8-9-25)7-1-6-20/h2-5,10-11,25H,1,7-9H2

InChI Key

PAEXBWVMHCSRCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)N(CCC#N)CCO

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Propanenitrile, 3-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenylamino]- typically involves multi-step organic reactions combining azo coupling and nucleophilic substitution on aromatic amines:

  • Azo Coupling Reaction:

    • The key step is the formation of the azo bond (-N=N-) between a diazonium salt derived from 2,6-dichloro-4-nitroaniline and a substituted aniline derivative.
    • The diazonium salt is generated by diazotization of 2,6-dichloro-4-nitroaniline using sodium nitrite and acid under cold conditions.
    • This diazonium intermediate is then coupled with a 4-amino-substituted phenyl compound bearing a 2-hydroxyethyl substituent on the nitrogen, leading to the azo linkage formation.
  • Introduction of the Propanenitrile Moiety:

    • The amino group on the phenyl ring is further alkylated or substituted with a propanenitrile side chain, typically via nucleophilic substitution or reductive amination using 3-bromopropanenitrile or similar reagents.
    • Alternatively, the propanenitrile group can be introduced by reacting the amino group with acrylonitrile under controlled conditions.
  • Post-Synthesis Purification:

    • The crude product is purified by chromatographic techniques such as preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
    • The mobile phase in HPLC often contains acetonitrile, water, and an acid modifier such as phosphoric acid or formic acid for MS compatibility.

Detailed Reaction Conditions

Step Reagents/Conditions Notes
Diazotization 2,6-dichloro-4-nitroaniline, NaNO2, HCl, 0-5 °C Cold temperature to stabilize diazonium salt
Azo Coupling Substituted aniline with 2-hydroxyethyl amino group, pH 5-7, 0-10 °C Mildly acidic to neutral pH to favor coupling
Propanenitrile introduction 3-bromopropanenitrile or acrylonitrile, base (e.g., K2CO3), solvent (DMF or DMSO), 50-80 °C Alkylation or Michael addition reaction
Purification RP-HPLC with MeCN/H2O + acid (phosphoric or formic acid) Scalable for preparative isolation

Alternative Synthetic Routes

  • Acetylated Intermediate Route:
    Some derivatives related to this compound, such as propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]amino]- (Disperse Orange 30), are prepared by acetylation of the hydroxyethyl group prior to azo coupling or nitrile introduction. This protects the hydroxy group and can improve reaction selectivity.

  • Stepwise Assembly:
    The azo dye moiety can be synthesized first, followed by selective functionalization of the amino substituent with hydroxyethyl and nitrile groups sequentially to control regioselectivity and yield.

Research Findings and Analytical Considerations

  • The compound's preparation is often followed by analytical characterization using RP-HPLC methods optimized for azo dyes. These methods employ acetonitrile/water mobile phases with acidic modifiers to ensure good peak shape and MS compatibility for impurity profiling.

  • Environmental and toxicological assessments have been conducted on related compounds, emphasizing the need for purity and controlled synthesis to minimize hazardous byproducts.

Summary Table of Preparation Methods

Preparation Aspect Description Reference(s)
Azo Coupling Diazotization of 2,6-dichloro-4-nitroaniline followed by coupling with 2-hydroxyethyl aniline
Propanenitrile Introduction Alkylation of amino group with 3-bromopropanenitrile or Michael addition with acrylonitrile
Protective Group Strategy Acetylation of hydroxyethyl group to form acetoxyethyl intermediates
Purification Preparative RP-HPLC using acetonitrile/water with acid modifiers
Analytical Characterization HPLC-MS compatible methods for purity and impurity profiling

Chemical Reactions Analysis

Propanenitrile, 3-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenylamino]- undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various nucleophiles for substitution reactions .

Scientific Research Applications

Propanenitrile, 3-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenylamino]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Propanenitrile, 3-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenylamino]- involves its interaction with molecular targets through its azo and nitro groups. These interactions can lead to changes in the chemical and physical properties of the target molecules, affecting their function and behavior .

Comparison with Similar Compounds

Chemical Identity and Properties

  • CAS Number : 62331-46-8
  • Molecular Formula : C₁₇H₁₅Cl₂N₅O₃
  • Molecular Weight : 408.24 g/mol
  • LogP : 4.15 (indicating moderate hydrophobicity) .
  • Structure: Features a propanenitrile backbone substituted with a 2-hydroxyethylamino group and a 2,6-dichloro-4-nitrophenylazo moiety. The azo (-N=N-) group contributes to its chromophoric properties, while the nitrile (-CN) and hydroxyl (-OH) groups influence solubility and reactivity .

Analytical Methods

  • HPLC Analysis : Separated using a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid. For mass spectrometry, phosphoric acid is replaced with formic acid .
Structural and Functional Analogues

The compound belongs to a class of azo dyes and nitriles with diverse substituents. Below is a comparative analysis with key analogues:

Compound Name (CAS) Molecular Formula Molecular Weight LogP Key Substituents Application
Target Compound (62331-46-8) C₁₇H₁₅Cl₂N₅O₃ 408.24 4.15 2-hydroxyethylamino, dichloronitrophenyl Analytical standards, potential dyes
Disperse Orange 30 (5261-31-4) C₁₇H₁₅Cl₂N₅O₄ 420.24 4.1 Acetyloxyethyl, dichloronitrophenyl Textile dye
Disperse Brown 1 (23355-64-8) C₁₆H₁₄Cl₃N₅O₃ 418.67 N/A Iminobisethanol, dichloronitrophenyl Hair dye
Butyl-Substituted Derivative C₁₉H₁₉Cl₂N₅O₂ 420.29 7.36 Butyl, dichloronitrophenyl Research chemical (high hydrophobicity)
Key Findings

Solubility and LogP: The target compound (LogP 4.15) and Disperse Orange 30 (LogP 4.1) exhibit similar hydrophobicity, suitable for dye applications in non-polar matrices. The butyl derivative (LogP 7.36) is significantly more hydrophobic, limiting its water solubility but enhancing affinity for synthetic fibers . Disperse Orange 30 has low water solubility (40 µg/L at 20°C), aligning with its use in polyester dyeing .

Substituent Effects: The 2-hydroxyethylamino group in the target compound improves polarity compared to Disperse Orange 30’s acetyloxyethyl group, which enhances ester compatibility in textiles . Disperse Brown 1’s iminobisethanol substituent increases hydrogen-bonding capacity, favoring hair dye formulations .

Environmental and Regulatory Status: The target compound lacks explicit regulatory data, but analogues like Disperse Orange 30 are monitored under Canada’s Chemical Management Plan due to import volumes .

Chromophoric Stability :

  • Metal ions (e.g., Cu²⁺, Fe³⁺) destabilize the azo linkage in Disperse Orange 30, altering color intensity. Similar sensitivity is expected in the target compound .

Biological Activity

Propanenitrile, 3-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenylamino]- is a synthetic compound primarily known as Disperse Orange 30 . This compound has garnered attention due to its industrial applications and potential biological activities. The following sections provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • CAS Registry Number : 62331-46-8
  • Molecular Formula : C17H15Cl2N5O3
  • Molecular Weight : 408.240 g/mol
  • LogP : 4.15

Applications

Disperse Orange 30 is primarily used as an orange dye in textiles and fabrics. Its structural characteristics suggest potential bioactivity, prompting investigations into its effects on biological systems.

Toxicological Studies

Research indicates that Disperse Orange 30 may pose risks to human health and the environment. The Government of Canada assessed this compound due to concerns regarding its persistence and potential accumulation in organisms. Although no immediate actions were deemed necessary, the compound's toxicological profile warrants further investigation.

Antimicrobial Activity

A study examining the antimicrobial properties of azo compounds, including Disperse Orange 30, revealed that such compounds can exhibit significant antimicrobial activity against various pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Cytotoxicity

Cytotoxicity assays have been conducted to evaluate the effects of Disperse Orange 30 on human cell lines. Results indicate that at certain concentrations, the compound can induce cytotoxic effects, leading to cell death. This raises concerns about its safety in consumer products.

Case Studies

  • Environmental Impact Assessment
    • A comprehensive assessment conducted in Canada highlighted the environmental persistence of Disperse Orange 30. The study evaluated its potential to bioaccumulate and cause harm to aquatic organisms.
    • Findings indicated that while the compound is not manufactured in Canada, its importation raises ecological concerns.
  • Human Health Risk Assessment
    • An evaluation focusing on the exposure levels of workers in industries utilizing Disperse Orange 30 found elevated risks associated with prolonged exposure.
    • Recommendations included implementing safety measures to mitigate exposure risks.

Data Table: Summary of Biological Activities

Activity TypeFindings
AntimicrobialExhibits significant activity against various pathogens; disrupts cell membranes
CytotoxicityInduces cell death at certain concentrations; raises safety concerns for consumer products
Environmental ImpactPersistent in the environment; potential for bioaccumulation in aquatic organisms

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